(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: is a complex organic compound featuring a piperazine ring, a cyclopropane ring, and a tetrahydropyran ring[_{{{CITATION{{{_1{RU2487868C2 - 4-3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4 ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and cyclopropane derivatives. One common approach is to first synthesize the 4-fluorophenyl cyclopropanecarbonyl derivative, followed by its reaction with piperazine under controlled conditions[_{{{CITATION{{{_1{RU2487868C2 - 4-3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4 .... The resulting intermediate is then reacted with the phenyltetrahydro-2H-pyran-4-ylmethanone derivative to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of piperazine, cyclopropane, and tetrahydropyran rings Similar compounds may include other piperazine derivatives, cyclopropane derivatives, and tetrahydropyran derivatives
List of Similar Compounds
Piperazine derivatives
Cyclopropane derivatives
Tetrahydropyran derivatives
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O3/c27-21-8-6-19(7-9-21)22-18-23(22)24(30)28-12-14-29(15-13-28)25(31)26(10-16-32-17-11-26)20-4-2-1-3-5-20/h1-9,22-23H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCCSOMKGLJRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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